molecular formula C17H25NO2 B14482757 Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester CAS No. 63980-11-0

Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester

Cat. No.: B14482757
CAS No.: 63980-11-0
M. Wt: 275.4 g/mol
InChI Key: HYYCSBXRMNMNBN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester is a chemical compound with a complex structure that includes a benzoic acid derivative and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester typically involves the esterification of 4-methylbenzoic acid with 3-(2-methyl-1-piperidinyl)propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological molecules. The piperidine ring may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • p-Toluic acid
  • 4-(Aminomethyl)benzoic acid
  • Tribenuron methyl
  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine dihydrochloride
  • Methyl 4-chloromethyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide
  • N-desmethyl imatinib

Uniqueness

Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester is unique due to its specific combination of a benzoic acid derivative and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63980-11-0

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-methylbenzoate

InChI

InChI=1S/C17H25NO2/c1-14-7-9-16(10-8-14)17(19)20-13-5-12-18-11-4-3-6-15(18)2/h7-10,15H,3-6,11-13H2,1-2H3

InChI Key

HYYCSBXRMNMNBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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